2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde
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Overview
Description
2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[3.5]nonane core with two methoxy groups at the 2-position and an aldehyde group at the 7-position. The compound’s distinct structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 2,2-Dimethoxyspiro[35]nonane-7-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automation to enhance yield and efficiency.
Chemical Reactions Analysis
2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde exerts its effects depends on the specific context of its use. In biochemical applications, the compound may interact with enzymes or receptors, influencing various molecular pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity .
Comparison with Similar Compounds
2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde can be compared with other spirocyclic compounds, such as:
- 2,2-Dimethoxyspiro[3.4]octane-6-carbaldehyde
- 2,2-Dimethoxyspiro[4.5]decane-8-carbaldehyde
These compounds share similar structural features but differ in the size of the spirocyclic ring and the position of functional groups. The unique combination of the spiro[3.5]nonane core with methoxy and aldehyde groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFUJUYHYGLKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCC(CC2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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